3-Hydroxymethylantipyrine is classified under:
This compound is particularly valuable in pharmacokinetics and toxicology studies, serving as a reference substance for evaluating drug metabolism in humans and various animal models.
The synthesis of 3-hydroxymethylantipyrine has been refined over the years. A notable method involves using antipyrine as the starting material. The improved synthesis utilizes tri-n-butyltin hydride to reduce the vinyl bromide system in 3-hydroxymethyl-4-bromoantipyrine, resulting in almost quantitative yields of the desired product without salt impurities .
This method demonstrates significant advancements in synthetic efficiency and purity, making it suitable for both laboratory and industrial applications.
The molecular structure of 3-hydroxymethylantipyrine can be represented through various structural formulas:
CN1C(=CC(=O)N1C2=CC=CC=C2)CO
InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3
The structural integrity and functional groups contribute to its reactivity and interaction with biological systems.
3-Hydroxymethylantipyrine participates in various biochemical reactions, primarily as a product of metabolic pathways involving antipyrine. Key enzymes involved include cytochrome P450 isoforms CYP1A2 and CYP2C9, which mediate its formation from antipyrine .
These reactions are crucial for understanding drug metabolism and pharmacokinetics.
The mechanism of action for 3-hydroxymethylantipyrine primarily involves its role as a metabolite in drug metabolism studies. It serves as a biomarker for assessing the activity of cytochrome P450 enzymes in hepatic metabolism.
This understanding aids in predicting drug interactions and optimizing therapeutic regimens.
3-Hydroxymethylantipyrine exhibits distinct physical and chemical properties that are critical for its applications:
Property | Value |
---|---|
Molecular Weight | 204.22 g/mol |
Solubility | Soluble in water |
Melting Point | Data not specified |
Density | Data not specified |
These properties influence its behavior in biological systems and its utility in laboratory settings.
3-Hydroxymethylantipyrine has several scientific applications, particularly in pharmacology and toxicology:
Its role as a metabolite provides insights into the pharmacological effects of drugs and their safety profiles, making it invaluable in pharmaceutical research.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2